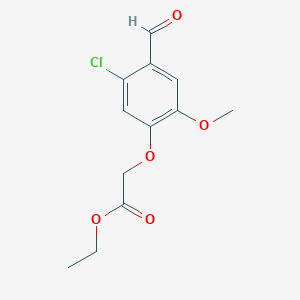

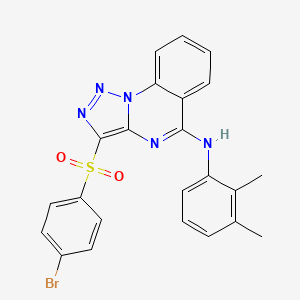

![molecular formula C10H17N3O4 B2657778 5-[4-(Aminocarbonyl)piperazin-1-yl]-5-oxopentanoic acid CAS No. 693790-16-8](/img/structure/B2657778.png)

5-[4-(Aminocarbonyl)piperazin-1-yl]-5-oxopentanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of “5-[4-(Aminocarbonyl)piperazin-1-yl]-5-oxopentanoic acid” can be inferred from its name. It likely contains a piperazine ring (a six-membered ring with two nitrogen atoms) attached to a pentanoic acid group (a five-carbon chain ending in a carboxylic acid group). The “aminocarbonyl” group likely refers to an amide functional group .Aplicaciones Científicas De Investigación

Antimicrobial Activities

The compound and its derivatives have been explored for their antimicrobial properties. A study synthesized 1,2,4-triazole derivatives and evaluated them for antimicrobial activities, finding some compounds with moderate to good activities against test microorganisms (Bektaş et al., 2007). Similarly, another research focused on bis(pyrazole-benzofuran) hybrids with a piperazine linker, which showed significant antibacterial efficacies and biofilm inhibition activities, highlighting their potential as bacterial biofilm and MurB enzyme inhibitors (Mekky & Sanad, 2020).

Synthesis Methodologies

The synthesis of 2,6-bridged piperazine-3-ones from alpha-amino acids demonstrates the versatility of N-acyliminium ion chemistry in creating compounds with various side chains, showcasing the potential for chemical diversity and application in drug development (Veerman et al., 2003).

Biological Evaluations

Compounds with the piperazinyl glutamate moiety have been evaluated for their potency as P2Y12 antagonists, showing excellent inhibition of platelet aggregation. This research demonstrates the potential application of these compounds in preventing thrombotic events (Parlow et al., 2010). Additionally, the anti-inflammatory and antimicrobial activities of novel triazoles derivatives highlight the compound's potential in therapeutic applications (Al-Omar et al., 2010).

Direcciones Futuras

The future research directions for “5-[4-(Aminocarbonyl)piperazin-1-yl]-5-oxopentanoic acid” could involve further exploration of its potential biological activities, synthesis of analogs, and investigation of its mechanism of action. Given the biological activity of many piperazine derivatives, this compound could potentially be of interest in the field of medicinal chemistry .

Propiedades

IUPAC Name |

5-(4-carbamoylpiperazin-1-yl)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O4/c11-10(17)13-6-4-12(5-7-13)8(14)2-1-3-9(15)16/h1-7H2,(H2,11,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQXSXUYGRDAINV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)CCCC(=O)O)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Pyridinylmethyl)amino]-1-butanol hydrochloride](/img/no-structure.png)

![5-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2657705.png)

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-chloroacetate](/img/structure/B2657706.png)

![1-(2-Methoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2657709.png)

![ethyl 4-(2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2657712.png)

![2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid](/img/structure/B2657716.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2657717.png)

![N-(pyridin-2-ylmethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2657718.png)